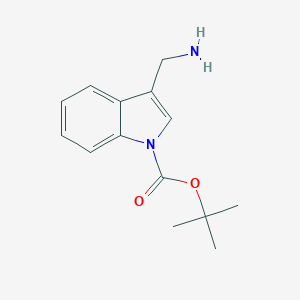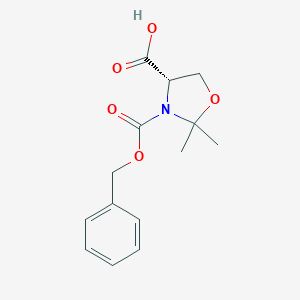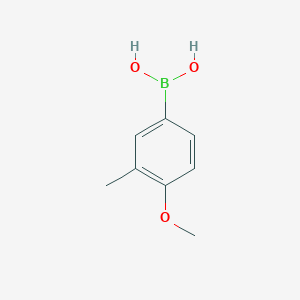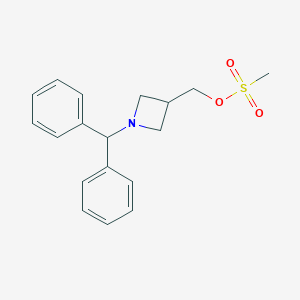
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly known as AHTM and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of AHTM is not fully understood. However, studies have shown that AHTM can inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase. AHTM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
AHTM has been shown to have various biochemical and physiological effects. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. AHTM has also been shown to inhibit the activity of topoisomerase, which can lead to DNA damage and cell death. In addition, AHTM has been shown to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
AHTM has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. However, there are also limitations to using AHTM in lab experiments. AHTM can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of AHTM. One direction is the further investigation of its potential use in the treatment of Alzheimer's disease. Another direction is the development of new synthetic methods for AHTM that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AHTM and its potential applications in various fields.
Conclusion
In conclusion, AHTM is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using various methods and has been shown to have anti-cancer properties and potential use in the treatment of Alzheimer's disease. Its mechanism of action is not fully understood, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
AHTM can be synthesized using various methods. One of the most common methods is the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of acetic anhydride and sulfuric acid. The reaction yields AHTM as a yellow solid with a melting point of 115-118°C. Other methods for the synthesis of AHTM include the reduction of 9-nitroacridine and the condensation reaction between 6-methoxy-1-tetralone and heptylamine in the presence of sodium hydroxide.
Applications De Recherche Scientifique
AHTM has been the subject of scientific research due to its potential applications in various fields. One of the main applications of AHTM is in the field of cancer research. Studies have shown that AHTM has anti-cancer properties and can inhibit the growth of cancer cells. AHTM has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that AHTM can inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Propriétés
Numéro CAS |
187960-40-3 |
|---|---|
Formule moléculaire |
C21H30N2O |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
N-heptyl-6-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C21H30N2O/c1-3-4-5-6-9-14-22-21-17-10-7-8-11-19(17)23-20-15-16(24-2)12-13-18(20)21/h12-13,15H,3-11,14H2,1-2H3,(H,22,23) |
Clé InChI |
JLHFZCNZUUJGRC-UHFFFAOYSA-N |
SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
SMILES canonique |
CCCCCCCNC1=C2CCCCC2=NC3=C1C=CC(=C3)OC |
Autres numéros CAS |
187960-40-3 |
Synonymes |
9-Acridinamine, 1,2,3,4-tetrahydro-N-heptyl-6-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)


![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)




![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)

